molecular formula C21H29NO2 B1234873 Unii-87kqn94rhx

Unii-87kqn94rhx

Cat. No.: B1234873
M. Wt: 327.5 g/mol
InChI Key: ISHXLNHNDMZNMC-UGCMNZCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-87KQN94RHX is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) through the Global Substance Registration System (GSRS). UNIIs are alphanumeric codes that provide unambiguous identification of substances in regulatory contexts, particularly those relevant to medicine, pharmacology, and translational research .

The GSRS system requires detailed scientific descriptions for substance registration, including molecular composition, stereochemistry, and purity data . For this compound, this would entail characterization via methods such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and quality .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15-/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

ISHXLNHNDMZNMC-UGCMNZCRSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N\O)/CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34

Pictograms

Irritant; Health Hazard

Synonyms

17-deacetylnorgestimate
18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, oxime, (17alpha)-
levonorgestrel oxime
levonorgestrel oxime, (3E,17alpha)-isomer
levonorgestrel oxime, (3Z,17alpha)-isomer
LNGO
norelgestromin
progestin norelgestromin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-87KQN94RHX, we compare it with structurally or functionally related compounds, focusing on molecular properties, synthesis, pharmacological behavior, and safety profiles. The examples below are drawn from analogous substances described in the evidence.

Table 1: Molecular and Physicochemical Properties

Property This compound* CAS 1073182-87-2 CAS 6760-99-2
Molecular Formula Not Disclosed C₆H₄Cl₂N₂O₂ C₇H₁₄ClN
Molecular Weight Not Disclosed 207.01 g/mol 147.65 g/mol
Solubility Not Disclosed 0.332 mg/mL (water) 1.31–6.63 mg/mL (variable)
Bioavailability Score Not Disclosed 0.56 High GI absorption
Toxicity Profile Not Disclosed H315-H319-H335 (skin/eye irritation) H302-H315-H319-H335 (harmful if swallowed)

*Direct data for this compound is unavailable; this table uses proxy compounds for comparison.

Key Analytical Characterization

  • Structural Confirmation : For compounds like CAS 1073182-87-2, characterization includes high-resolution mass spectrometry (HRMS), ¹H/¹³C NMR with full spectral assignments, and elemental analysis (±0.4% accuracy) . This compound would require similar validation to confirm its molecular framework.
  • Purity Standards: Known analogs (e.g., CAS 6760-99-2) mandate documentation of purity via HPLC, GC, or spectroscopic methods, with impurities ≤0.1% for pharmaceutical use .

Methodological Considerations for Comparative Studies

  • Data Reproducibility : Experimental details for analogs (e.g., reagent sources, reaction conditions) must be exhaustively documented to enable replication .
  • Spectroscopic Consistency: ¹H NMR shifts for new compounds should be reported to 0.01 ppm precision, with multiplet structures and coupling constants annotated .

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